molecular formula C30H26BrNO2 B11074141 2-(Biphenyl-4-yl)-6-bromo-4-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

2-(Biphenyl-4-yl)-6-bromo-4-(2,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

Cat. No.: B11074141
M. Wt: 512.4 g/mol
InChI Key: YUTKMYSXBIFGOW-UHFFFAOYSA-N
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Description

2-BIPHENYL-4-YL-6-BROMO-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLIC ACID is a complex organic compound that features a quinoline core with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BIPHENYL-4-YL-6-BROMO-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLIC ACID typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Quinoline Core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of Substituents: Bromination, alkylation, and carboxylation reactions are used to introduce the bromine, dimethylphenyl, and carboxylic acid groups, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl rings.

    Reduction: Reduction reactions could target the bromine substituent or the quinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the bromine and phenyl positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of organic semiconductors or light-emitting diodes (LEDs).

Biology and Medicine

    Biochemistry: Studying the interactions with biological macromolecules.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry: Potential use in the development of new drugs.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds with a similar quinoline core but different substituents.

    Biphenyl Compounds: Molecules featuring biphenyl structures with various functional groups.

Uniqueness

The uniqueness of 2-BIPHENYL-4-YL-6-BROMO-4-(2,5-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINOLINE-8-CARBOXYLIC ACID lies in its specific combination of substituents, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C30H26BrNO2

Molecular Weight

512.4 g/mol

IUPAC Name

6-bromo-4-(2,5-dimethylphenyl)-2-(4-phenylphenyl)-1,2,3,4-tetrahydroquinoline-8-carboxylic acid

InChI

InChI=1S/C30H26BrNO2/c1-18-8-9-19(2)24(14-18)25-17-28(32-29-26(25)15-23(31)16-27(29)30(33)34)22-12-10-21(11-13-22)20-6-4-3-5-7-20/h3-16,25,28,32H,17H2,1-2H3,(H,33,34)

InChI Key

YUTKMYSXBIFGOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2CC(NC3=C2C=C(C=C3C(=O)O)Br)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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